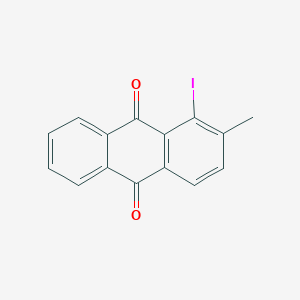
N-(2-Methoxybenzylidene)-3,5-xylidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzylidene)-3,5-xylidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 2-methoxybenzaldehyde and 3,5-xylidine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzylidene)-3,5-xylidine typically involves the condensation of 2-methoxybenzaldehyde with 3,5-xylidine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzylidene)-3,5-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Methoxybenzylidene)-3,5-xylidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzylidene)-3,5-xylidine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxybenzylidene)benzohydrazide: Similar structure but with a hydrazide group instead of an amine.
N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Contains a methylenedioxy group on the aromatic ring.
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a hydrazine and carbothioamide group.
Uniqueness
N-(2-Methoxybenzylidene)-3,5-xylidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both methoxy and xylidine groups provides distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
CAS No. |
124254-30-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18-3/h4-11H,1-3H3 |
InChI Key |
PJNQOXFRSOFZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


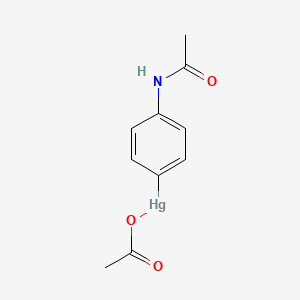

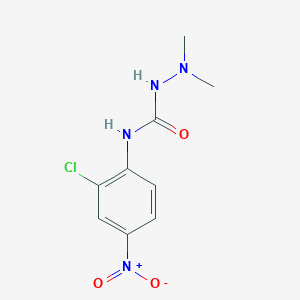

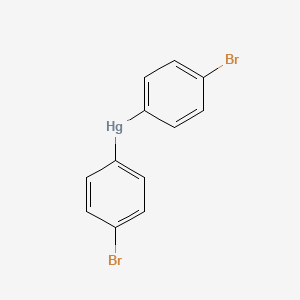
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)
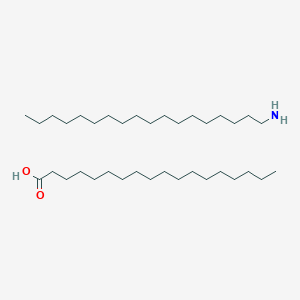
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)
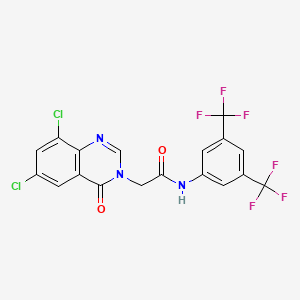
![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
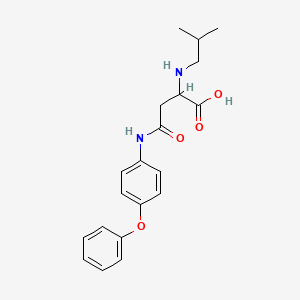
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)
